(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

Description

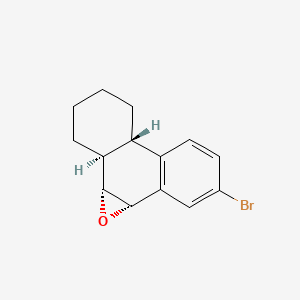

This compound is a brominated, partially hydrogenated phenanthrene derivative with a unique stereochemical configuration (4aβ,9β,10β) and a 9,10-epoxide group. Its structure includes a fused bicyclic system with a bromine substituent at position 7, contributing to distinct electronic and steric properties.

Properties

CAS No. |

118326-92-4 |

|---|---|

Molecular Formula |

C14H15BrO |

Molecular Weight |

279.17 g/mol |

IUPAC Name |

(1aR,1bS,5aS,9bS)-8-bromo-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |

InChI |

InChI=1S/C14H15BrO/c15-8-5-6-10-9-3-1-2-4-11(9)13-14(16-13)12(10)7-8/h5-7,9,11,13-14H,1-4H2/t9-,11+,13-,14+/m1/s1 |

InChI Key |

MIDVMZDXCQOCLI-MWQHPAIMSA-N |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)[C@@H]3[C@@H](O3)C4=C2C=CC(=C4)Br |

Canonical SMILES |

C1CCC2C(C1)C3C(O3)C4=C2C=CC(=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the epoxy group through an epoxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and epoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can remove the bromine atom or reduce the epoxy group.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s reactivity makes it useful in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of (4abeta,9beta,10beta)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and epoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and molecular differences between the target compound and related phenanthrene derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Stereochemistry | Key Structural Features |

|---|---|---|---|---|---|---|

| (4aβ,9β,10β)-7-Bromo-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene (Target) | - | C₁₄H₁₅BrO | ~295.18 g/mol | Bromine (C7), Epoxide (C9-C10) | 4aβ,9β,10β | Octahydro framework, trans-epoxide, bromine at C7 |

| (4aβ,9α,10α)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a-octahydrophenanthrene | 118354-50-0 | C₁₅H₁₈O₂ | 230.30 g/mol | Methoxy (C6), Epoxide (C9-C10) | 4aβ,9α,10α | Methoxy substituent, α-stereochemistry at C9/C10, octahydro framework |

| 9,10-Bis-(4-bromophenyl)phenanthrene | 176955-47-8 | C₂₆H₁₆Br₂ | 488.22 g/mol | Bromophenyl groups (C9, C10) | Aromatic planar structure | Fully aromatic phenanthrene with brominated phenyl substituents |

| 4-Bromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene | 2626929-22-2 | C₁₈H₁₉Br | 315.25 g/mol | Bromine (C4), Tetramethyl (C9/C10) | Dihydro framework | Reduced aromaticity (dihydro), bulky tetramethyl groups at C9/C10 |

| Phenanthrene,7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl- (Podocarp derivative) | 21738-16-9 | C₂₀H₂₈ | 268.44 g/mol | Ethenyl (C7), Tetramethyl groups | 4aR,4bR,7S,10aR | Highly saturated (dodecahydro), ethenyl substituent, complex stereochemistry |

Substituent Effects

- Bromine vs.

- Epoxide vs. Sulfonyl/Ethynyl : The 9,10-epoxide group in the target compound is more reactive toward nucleophilic attack than the sulfonyl or phenylethynyl groups in analogs like 102203-54-3 (), which may stabilize the molecule but reduce electrophilic reactivity .

Saturation and Rigidity

- The octahydro framework of the target compound provides partial saturation, balancing rigidity and flexibility. Fully aromatic analogs (e.g., 176955-47-8) exhibit planar rigidity, favoring π-π stacking but limiting solubility .

Stereochemical Influence

- The β-configuration at C9/C10 in the target compound may create a distinct spatial arrangement compared to the α-configuration in 118354-50-0, altering interactions with chiral environments (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.